2-Methoxy-n-(2-(phenylthio)ethyl)acetamide
CAS No.:
Cat. No.: VC19958050
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO2S |
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Molecular Weight | 225.31 g/mol |
IUPAC Name | 2-methoxy-N-(2-phenylsulfanylethyl)acetamide |
Standard InChI | InChI=1S/C11H15NO2S/c1-14-9-11(13)12-7-8-15-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
Standard InChI Key | ZXVIIUHIKRIKGH-UHFFFAOYSA-N |
Canonical SMILES | COCC(=O)NCCSC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Methoxy-N-(2-(phenylthio)ethyl)acetamide features a methoxy group (-OCH₃) and a phenylthioethyl moiety (-S-C₆H₅-CH₂-CH₂-) attached to an acetamide backbone. This structure combines polar (methoxy, acetamide) and hydrophobic (phenylthio) regions, influencing solubility and reactivity. Comparable compounds, such as 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, exhibit molecular weights near 302–388 g/mol , suggesting a similar range for the target compound.
Physicochemical Characteristics
While exact data for the target compound is unavailable, related acetamides provide benchmarks:
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Density: ~1.12 g/cm³ (predicted for phenylthioethyl acrylate) .
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Boiling Point: ~315°C (estimated for C₁₁H₁₂O₂S derivatives) .
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LogP: ~4.06 (indicating high lipophilicity, as seen in 2-methoxy-1-phenyl-2-(phenylthio)ethyl acetate) .
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PSA (Polar Surface Area): ~60.8 Ų , suggesting moderate permeability.
Synthesis and Optimization
One-Pot Synthesis Methodology
The preparation of 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide offers a scalable template:
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Reagents: 2-nitro-5-thiophenylaniline, methoxyacetic acid, thionyl chloride (SOCl₂), and nonpolar solvents (e.g., cyclohexane).
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Conditions: Reflux at 65–80°C with acid-binding agents (e.g., triethylamine) to neutralize HCl byproducts.
This method avoids phosphorus trichloride (reducing metaphosphoric acid residues) and minimizes wastewater . For the target compound, substituting 2-nitro-5-thiophenylaniline with 2-(phenylthio)ethylamine could adapt the pathway.
Critical Parameters
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Molar Ratios: A 1.15–1.35:1 ratio of SOCl₂ to amine ensures complete acylation .
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Solvent Selection: Nonpolar solvents (cyclohexane) improve reaction control, while poor-solubility solvents (ethanol) aid crystallization .
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Catalysts: Triethylamine or 4-dimethylaminopyridine enhances reaction efficiency .
Pharmacological and Industrial Applications
Neuropathic Pain Modulation
N-(2-(phenylthio)ethyl)acetamide derivatives demonstrate sigma-1 receptor antagonism, reducing hyperalgesia in chronic constriction injury models . The methoxy group in analogous compounds enhances blood-brain barrier penetration, suggesting potential central nervous system activity for the target molecule .
Antihypertensive Activity
Derivatives like N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide inhibit T-type calcium channels, a mechanism leveraged in hypertension treatment . Structural similarities imply that the target compound could share this bioactivity.
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a related acetamide, allosterically inhibits kidney-type glutaminase, showing promise in cancer therapy . The phenylthio group in the target compound may similarly enhance enzyme binding.
Stability and Environmental Impact
Thermal and Oxidative Stability
The phenylthio moiety confers resistance to oxidation, as seen in 2-(phenylthio)ethyl acrylate (stable up to 143°C) . Methoxy groups further stabilize the acetamide backbone against hydrolysis .
Environmental Persistence
Comparative Analysis of Analogous Compounds
Future Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to reduce reaction times.
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Pharmacokinetic Studies: Assess bioavailability and metabolism in preclinical models.
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Environmental Monitoring: Develop analytical methods (e.g., HPLC-MS) to detect acetamide residues in ecosystems.
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